An In-depth Technical Guide to the Physicochemical Properties of 2-(Pentafluorophenoxy)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Pentafluorophenoxy)ethanamine
Introduction
2-(Pentafluorophenoxy)ethanamine is a fluorinated organic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of a pentafluorophenoxy group and a primary amine confers a unique combination of properties, including potential for hydrogen bonding, metabolic stability, and altered lipophilicity compared to its non-fluorinated analogs. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Pentafluorophenoxy)ethanamine, alongside detailed, field-proven methodologies for their experimental determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
While extensive experimental data for 2-(Pentafluorophenoxy)ethanamine is not publicly available, this guide synthesizes information from structurally related compounds, its hydrochloride salt, and computational predictions to provide a robust starting point for research and development. The emphasis is placed not only on the available data but also on the causal reasoning behind the selection of experimental protocols, empowering researchers to generate reliable data in their own laboratories.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its identity. 2-(Pentafluorophenoxy)ethanamine is comprised of a pentafluorophenoxy moiety linked via an ether bond to an ethylamine chain.
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Molecular Formula: C₈H₆F₅NO
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Molecular Weight: 227.13 g/mol
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CAS Number: While a specific CAS number for the free base is not readily found in major databases, its hydrochloride salt is sometimes listed without a dedicated CAS number. A structurally similar isomer, 2-(2,3,4,5,6-pentafluorophenyl)ethan-1-amine, has the CAS number 1583-76-2.[1] Researchers should take care to verify the identity of their material through the analytical methods described herein.
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Structure:
Physicochemical Properties: Knowns and Predictions
A quantitative understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, from biological assays to formulation studies. Due to the limited availability of experimental data for 2-(Pentafluorophenoxy)ethanamine, the following table includes predicted values from computational models and data from its hydrochloride salt where available.
| Property | Predicted/Known Value | Source/Method | Significance in Drug Development |
| Molecular Weight | 227.13 g/mol (Free Base) 263.59 g/mol (HCl Salt) | Calculation [2] | Affects diffusion rates and compliance with guidelines like Lipinski's Rule of Five. |
| Melting Point | Not available | - | Purity assessment and solid-state properties. |
| Boiling Point | Predicted: ~220-240 °C | Computational Estimation | Relevant for purification by distillation and assessing volatility. |
| pKa (of the amine) | Predicted: 8.5 - 9.5 | Computational Estimation | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane permeability. |
| LogP (Octanol/Water) | Predicted: 2.0 - 2.5 | Computational Estimation | A key indicator of lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Predicted: Low (as free base) | Computational Estimation | Affects bioavailability and formulation options. Solubility is expected to be higher at acidic pH due to salt formation. |
Expert Insight: The high degree of fluorination is expected to significantly influence the electronic properties of the aromatic ring, potentially lowering the pKa of the amine compared to its non-fluorinated analog, 2-phenoxyethanamine. The pentafluorophenyl group also increases the compound's lipophilicity, as suggested by the predicted LogP value.
Synthesis and Purification
A plausible synthetic route for 2-(Pentafluorophenoxy)ethanamine is a Williamson ether synthesis, a robust and well-established method.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(Pentafluorophenoxy)ethanamine.
Step-by-Step Synthesis Protocol
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Formation of the Alkoxide: To a solution of pentafluorophenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C. The evolution of hydrogen gas indicates the formation of the sodium pentafluorophenoxide.
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Nucleophilic Substitution: Add 2-chloroethylamine hydrochloride to the reaction mixture and allow it to warm to room temperature. The reaction is typically stirred for 12-24 hours. The use of N-(2-bromoethyl)phthalimide is a common alternative to avoid potential side reactions with the free amine; this route requires a subsequent deprotection step using hydrazine.
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Workup and Extraction: Quench the reaction carefully with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.
Experimental Protocols for Physicochemical Characterization
The following protocols are standard, validated methods for determining the key physicochemical properties of a novel amine compound.
Determination of pKa by Potentiometric Titration
Causality: The pKa is a measure of the acidity of the conjugate acid of the amine. Potentiometric titration is a direct and accurate method to determine this value by monitoring the pH of a solution as a titrant is added.
Protocol:
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Sample Preparation: Accurately weigh approximately 20-30 mg of 2-(Pentafluorophenoxy)ethanamine and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.
Determination of LogP by the Shake-Flask Method
Causality: The octanol-water partition coefficient (LogP) is the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. The shake-flask method is the gold standard for its direct measurement.
Protocol:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Sample Preparation: Prepare a stock solution of 2-(Pentafluorophenoxy)ethanamine in the aqueous phase.
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Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for equilibrium to be reached.
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Phase Separation: Allow the phases to separate completely.
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Quantification: Determine the concentration of the analyte in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
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Calculation: Calculate LogP as: Log₁₀([Analyte]octanol / [Analyte]water).
Characterization by Spectroscopy
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Caption: Spectroscopic workflow for structural elucidation.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include two triplets in the aliphatic region corresponding to the two methylene groups (-O-CH₂- and -CH₂-NH₂). The integration of these signals should be in a 2:2 ratio. The amine protons may appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for each of the carbon atoms in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a crucial technique for fluorinated compounds. It will provide information on the chemical environment of the five fluorine atoms on the aromatic ring.
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Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch of the primary amine (around 3300-3500 cm⁻¹), C-O-C stretch of the ether (around 1000-1300 cm⁻¹), and C-F bonds of the aromatic ring.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Pentafluorophenoxy)ethanamine is not widely available, precautions for handling similar aromatic amines and fluorinated compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(Pentafluorophenoxy)ethanamine presents a compelling scaffold for the development of new chemical entities in various scientific disciplines. This guide has provided a framework for understanding its key physicochemical properties, drawing upon predictive models and data from related structures. The detailed experimental protocols offer a clear path for researchers to generate the empirical data needed to advance their work. As with any novel compound, careful and thorough characterization is paramount, and the methodologies outlined here provide a robust foundation for such an endeavor.
